molecular formula C14H20O2 B11885798 1,1,4,4,7-Pentamethylisochroman-6-ol

1,1,4,4,7-Pentamethylisochroman-6-ol

Cat. No.: B11885798
M. Wt: 220.31 g/mol
InChI Key: QODCKKFGADGJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,4,4,7-Pentamethylisochroman-6-ol is a chemical compound supplied for research and further manufacturing applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds featuring an isochroman structural motif, such as this one, are of significant interest in medicinal chemistry and chemical biology. Specifically, isochroman analogs have been investigated as selective agonists for the retinoid X receptor (RXR) . RXR is a master regulator nuclear receptor that forms heterodimers with other nuclear receptors, playing a critical role in regulating pathways related to cell differentiation, proliferation, and metabolic processes . The modification of potent rexinoids like bexarotene to include an isochroman ring has been shown to produce analogs with retained or increased RXR selectivity and reduced potential for cross-signaling with other receptor pathways, such as the retinoic acid receptor (RAR) . This makes such compounds valuable tools for probing specific RXR-mediated biological mechanisms and for the development of novel targeted therapies. Researchers can utilize this high-purity compound in biochemical research, nuclear receptor studies, and the synthesis of more complex molecules for pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1,1,4,4,7-pentamethyl-3H-isochromen-6-ol

InChI

InChI=1S/C14H20O2/c1-9-6-11-10(7-12(9)15)13(2,3)8-16-14(11,4)5/h6-7,15H,8H2,1-5H3

InChI Key

QODCKKFGADGJGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(COC2(C)C)(C)C

Origin of Product

United States

Structural Context and Importance of Isochroman Scaffolds in Synthetic Chemistry and Chemical Biology

The isochroman (B46142) scaffold, a bicyclic ether, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. frontiersin.orgresearchgate.net This structural unit is a key component of various natural products and synthetic pharmaceuticals that exhibit a wide array of biological properties. researchgate.net The versatility of the isochroman ring system allows for the synthesis of diverse molecular architectures, making it a valuable building block for the development of new therapeutic agents. researchgate.net

In synthetic chemistry, a variety of methods have been developed to construct the isochroman core. These strategies often focus on achieving high levels of stereoselectivity, as the spatial arrangement of substituents on the isochroman ring can significantly impact biological activity. researchgate.net The development of novel synthetic routes to functionalized isochromans remains an active area of research. nih.gov

From a chemical biology perspective, isochroman derivatives have been investigated for a range of potential therapeutic applications, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities. frontiersin.orgresearchgate.netmdpi.com The embedded phenolic group in many isochroman natural products is often crucial for their biological function, particularly their antioxidant and radical scavenging properties.

Research Trajectory of Substituted Isochroman Derivatives: a Focus on Phenolic Isochromans

Research into substituted isochroman (B46142) derivatives has largely been driven by the discovery of naturally occurring compounds with interesting biological profiles. A significant portion of this research has centered on phenolic isochromans due to the well-established role of the phenol (B47542) moiety in mediating antioxidant activity. mdpi.comresearchgate.net Phenolic compounds can act as potent radical scavengers, a property that is influenced by the number and position of hydroxyl groups on the aromatic ring. frontiersin.orgresearchgate.net

The antioxidant activity of phenolic isochromans has been a particular point of interest. Studies on various hydroxy-1-aryl-isochromans have demonstrated their potential as effective antioxidants and radical scavengers. researchgate.net The structure-activity relationship of these compounds is a key area of investigation, with research focusing on how different substitution patterns on the isochroman and aryl moieties influence their antioxidant capacity. researchgate.net

Synthetic efforts in this area have aimed to create libraries of phenolic isochroman derivatives to explore these structure-activity relationships further. The ability to systematically vary substituents allows for the fine-tuning of their biological and physicochemical properties.

Defining Research Gaps and Opportunities for 1,1,4,4,7 Pentamethylisochroman 6 Ol Investigations

Fundamental Principles of Organic Reaction Mechanisms Applied to Isochroman Systems

The synthesis and transformation of isochroman systems, including this compound, are governed by fundamental principles of organic reaction mechanisms. These principles dictate the reactivity of precursors and the strategic functionalization of the isochroman core.

Nucleophilic Substitution (SN1/SN2) and Elimination (E1/E2) in Precursor Chemistry

Nucleophilic substitution and elimination reactions are pivotal in the construction of the isochroman framework, often being key steps in the synthesis of precursors. The choice between SN1, SN2, E1, and E2 pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile/base, the leaving group, and the solvent. organic-chemistry.orgchemicalnote.comyoutube.comyoutube.com

SN2 (Bimolecular Nucleophilic Substitution) reactions involve a backside attack by a nucleophile on an electrophilic carbon, leading to an inversion of stereochemistry. organic-chemistry.orglibretexts.org This single-step, concerted mechanism is favored for primary and, to a lesser extent, secondary substrates with strong nucleophiles. youtube.com In the context of isochroman synthesis, an SN2 reaction could be employed to introduce a key substituent that will later participate in the cyclization to form the heterocyclic ring.

SN1 (Unimolecular Nucleophilic Substitution) reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. organic-chemistry.orgyoutube.com This pathway is favored for tertiary and secondary substrates that can form stable carbocations, and it typically occurs in the presence of weak nucleophiles and polar protic solvents. organic-chemistry.org Due to the planar nature of the carbocation, SN1 reactions often result in a racemic mixture of products. organic-chemistry.org

E2 (Bimolecular Elimination) reactions are one-step processes where a strong base removes a proton, and a leaving group departs simultaneously to form a double bond. chemicalnote.comwikipedia.org This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. wikipedia.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. chemicalnote.com

E1 (Unimolecular Elimination) reactions, similar to SN1, involve the formation of a carbocation intermediate in the rate-determining step. chemicalnote.comyoutube.com A weak base then removes a proton from an adjacent carbon to form a double bond. E1 reactions often compete with SN1 reactions and are favored by heat. masterorganicchemistry.com

The competition between these pathways is a critical consideration in the synthesis of isochroman precursors. For instance, the reaction of a secondary alkyl halide with a species that can act as both a nucleophile and a base could yield a mixture of substitution and elimination products. Careful control of reaction conditions is therefore essential to favor the desired pathway for the synthesis of the isochroman scaffold.

Reaction TypeSubstrate PreferenceNucleophile/BaseMechanismStereochemistry
SN2 Methyl > Primary > SecondaryStrongOne-step (concerted)Inversion of configuration
SN1 Tertiary > SecondaryWeakTwo-step (carbocation intermediate)Racemization
E2 Tertiary > Secondary > PrimaryStrongOne-step (concerted)Requires anti-periplanar geometry
E1 Tertiary > SecondaryWeakTwo-step (carbocation intermediate)Zaitsev's rule generally followed

Electrophilic Aromatic Substitution for Aryl Functionalization

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing substituents onto the aromatic ring of the isochroman system. wikipedia.org This reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism proceeds in two steps: the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.orglibretexts.org

The reactivity and regioselectivity of electrophilic aromatic substitution are heavily influenced by the substituents already present on the aromatic ring. wikipedia.org Activating groups, which donate electron density to the ring, increase the reaction rate and direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups withdraw electron density, decrease the reaction rate, and generally direct electrophiles to the meta position. wikipedia.org

In the case of this compound, the hydroxyl group and the alkyl groups are activating and will direct incoming electrophiles to the positions ortho and para to them. The ether oxygen of the isochroman ring is also an activating group. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. wikipedia.org

These reactions are crucial for modifying the properties of the isochroman molecule, for example, to synthesize derivatives with different biological activities or material properties.

ReactionReagentsElectrophile
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)
Halogenation X₂, FeX₃ (X = Cl, Br)X⁺ (Halonium ion)
Sulfonation SO₃, H₂SO₄SO₃
Friedel-Crafts Alkylation R-X, AlX₃R⁺ (Carbocation)
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)

Radical Chain Mechanisms in Cyclization and Functionalization

Radical chain mechanisms play a significant role in both the formation (cyclization) and subsequent functionalization of the isochroman ring system. libretexts.org These reactions proceed through a series of steps involving radical intermediates: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation involves the formation of radicals from a non-radical species, often through the homolytic cleavage of a weak bond induced by heat or light. libretexts.org

Propagation is the "chain" part of the reaction, where a radical reacts with a stable molecule to form a product and a new radical, which can then continue the chain. libretexts.orgyoutube.com In the context of isochroman synthesis, a key propagation step is often an intramolecular radical cyclization. wikipedia.orglibretexts.org This involves the attack of a radical onto a multiple bond within the same molecule to form a cyclic radical. wikipedia.org For the formation of a six-membered ring like isochroman, a 6-exo-trig cyclization is a common and favored pathway according to Baldwin's rules.

Termination is the step where two radicals combine to form a stable, non-radical product, thus ending the chain reaction. libretexts.org

Radical reactions offer several advantages, including mild reaction conditions and high functional group tolerance, as radical intermediates are not charged species. wikipedia.org They are particularly useful for C-H functionalization, allowing for the direct conversion of C-H bonds into new functional groups. nih.gov This can be a powerful strategy for modifying the isochroman core at positions that are not easily accessible through ionic pathways.

Detailed Mechanistic Pathways of C-H Functionalization in Isochroman Synthesis

The direct functionalization of C-H bonds represents a highly efficient and atom-economical approach to the synthesis and modification of complex molecules like isochromans. acs.orgrutgers.eduumich.edu This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes.

Transition State Analysis in Metal-Free C(sp3)-H Amination/Amidation

Metal-free C(sp³)-H amination and amidation reactions are of significant interest for the introduction of nitrogen-containing functional groups into the isochroman structure. nih.govrsc.orgdigitellinc.com These reactions often proceed through radical mechanisms, and understanding the transition states involved is crucial for controlling the regioselectivity and stereoselectivity of the transformation.

In a typical metal-free C(sp³)-H amination, a nitrogen-centered radical is generated, which then abstracts a hydrogen atom from a C-H bond to form a carbon-centered radical. This carbon radical can then react with a suitable nitrogen source to form the C-N bond.

Transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), provides insights into the energetics of these processes. For the hydrogen abstraction step, the stability of the resulting carbon-centered radical is a key factor. In isochroman systems, the benzylic C-H bonds at the 1-position are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical.

The transition state for the C-N bond-forming step will depend on the nature of the nitrogen source. For example, if the reaction involves the coupling of the carbon radical with another radical, the transition state will be relatively loose. If the mechanism involves the attack of the carbon radical on a non-radical nitrogen species, the geometry of the transition state will be more constrained.

Recent studies on metal-free C-H amination have highlighted the potential for these reactions to be highly selective. nih.govresearchgate.net The selectivity is often governed by a combination of electronic and steric factors in the transition state. For instance, the bulky gem-dimethyl groups at the 1- and 4-positions of this compound would sterically hinder the approach of a bulky aminating agent, potentially favoring reaction at less hindered sites.

Electron Transfer Mechanisms in Electrochemical Transformations

Electrochemical methods offer a powerful and environmentally friendly approach to the synthesis and functionalization of isochromans. These reactions are driven by the transfer of electrons between an electrode and the substrate, allowing for transformations that can be difficult to achieve with conventional chemical reagents. nih.gov

The mechanism of an electrochemical transformation is fundamentally governed by electron transfer processes. nih.govresearchgate.net A substrate can either be oxidized (lose electrons) at the anode or reduced (gain electrons) at the cathode.

In the context of isochroman chemistry, electrochemical oxidation can be used to generate a radical cation intermediate. This reactive species can then undergo a variety of follow-up reactions, such as nucleophilic attack by the solvent or another added nucleophile, or deprotonation to form a neutral radical. For example, the electrochemical oxidation of the phenol (B47542) moiety in this compound could lead to the formation of a phenoxy radical, which could then participate in coupling reactions.

Electrochemical reduction can be used to generate a radical anion, which can also be a key intermediate in synthetic transformations. The specific reaction pathway will depend on the structure of the substrate, the applied potential, the solvent, and the supporting electrolyte.

Stereochemical Evolution and Diastereoselectivity in Isochroman Synthesis

The synthesis of substituted isochromans can often lead to the formation of stereoisomers. The spatial arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's properties and reactivity. In the context of this compound, the presence of a stereocenter would necessitate an investigation into the diastereoselectivity of its synthetic routes. Diastereoselectivity refers to the preferential formation of one diastereomer over another.

A comprehensive study would involve:

Analysis of Synthetic Pathways: Examining different synthetic methods to understand how the stereochemistry is established and controlled.

Chiral Auxiliaries and Catalysts: Investigating the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of the reaction.

Spectroscopic and Crystallographic Analysis: Utilizing techniques such as NMR spectroscopy and X-ray crystallography to determine the absolute and relative stereochemistry of the synthesized products.

Without experimental data, it is impossible to provide a detailed account of the stereochemical evolution during the synthesis of this specific compound.

Identification and Characterization of Reactive Intermediates

Reaction mechanisms are often elucidated by identifying and characterizing the transient species, or reactive intermediates, that are formed during the course of a reaction. These can include carbocations, carbanions, radicals, or other short-lived molecules. iitm.ac.in

The study of reactive intermediates in the synthesis and transformations of this compound would likely involve:

Spectroscopic Trapping: Using techniques like low-temperature NMR or EPR spectroscopy to observe and characterize these transient species.

Computational Modeling: Employing quantum-chemical calculations to predict the structures and energies of potential intermediates and transition states.

Crossover Experiments: Designing experiments to trap or divert intermediates to provide evidence for their existence.

The absence of such studies in the scientific literature for this compound prevents any detailed discussion of its reactive intermediates.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative data on how the rate of a reaction is affected by various factors such as reactant concentrations, temperature, and catalysts.

A kinetic investigation for the synthesis and transformations of this compound would entail:

Rate Law Determination: Experimentally determining the mathematical expression that describes the relationship between reaction rate and reactant concentrations.

Activation Parameters: Measuring the reaction rate at different temperatures to calculate the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insight into the transition state of the rate-determining step.

Isotope Effect Studies: Using isotopically labeled reactants to probe the mechanism of bond-breaking and bond-forming steps.

As no kinetic data for reactions involving this compound has been published, a quantitative analysis of its reaction rates and the formulation of a detailed mechanism are not possible.

Advanced Analytical Methodologies for Structural Confirmation and Comprehensive Characterization of 1,1,4,4,7 Pentamethylisochroman 6 Ol

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

High-resolution spectroscopic methods are indispensable for the detailed molecular-level investigation of 1,1,4,4,7-Pentamethylisochroman-6-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. organicchemistrydata.orgchemistrysteps.comorganicchemistrydata.orgmsu.edu The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the integration of ¹H NMR signals reveals the relative number of protons. compoundchem.com Splitting patterns in ¹H NMR, arising from spin-spin coupling, offer insights into the connectivity of neighboring protons. compoundchem.com

Multi-dimensional NMR: Two-dimensional NMR techniques are crucial for establishing the precise connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the molecule. sdsu.eduyoutube.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms, providing a definitive link between the ¹H and ¹³C spectra. sdsu.eduyoutube.comemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is invaluable for connecting different spin systems and identifying quaternary carbons. sdsu.eduyoutube.comemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the three-dimensional structure and stereochemistry of the molecule.

qNMR (Quantitative NMR): qNMR is a powerful method for determining the purity of a substance or the concentration of a solution without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard. nih.govusp.orgjeolusa.com For accurate results, parameters such as relaxation delays must be carefully optimized. ox.ac.ukenfsi.eu

Anticipated NMR Data for this compound
TechniqueInformation ObtainedExpected Observations
¹H NMRProton environments and connectivityDistinct signals for aromatic, methyl, and methylene (B1212753) protons with characteristic chemical shifts and splitting patterns.
¹³C NMRCarbon environmentsSignals corresponding to aromatic, quaternary, methyl, and methylene carbons. thieme-connect.delibretexts.org
COSY¹H-¹H correlationsCross-peaks indicating coupling between neighboring protons.
HSQCDirect ¹H-¹³C correlationsCross-peaks linking each proton to its directly attached carbon.
HMBCLong-range ¹H-¹³C correlationsCross-peaks establishing connectivity across the molecular skeleton.
NOESYThrough-space ¹H-¹H correlationsCross-peaks revealing spatial proximity of protons, aiding in stereochemical assignment.
qNMRQuantitative purity/concentrationPrecise determination of purity against an internal standard.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. libretexts.orgnih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas due to the precise mass of individual isotopes. libretexts.org Fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), provides information about the structural components of the molecule by breaking it down into smaller, charged fragments. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the proposed structure. Fourier-transform-based mass spectrometers are known for providing the highest resolution and mass accuracy. nih.govmdpi.com

HRMS Data for this compound
ParameterInformation
Molecular FormulaC₁₄H₂₀O
Molecular Weight204.31 g/mol cymitquimica.comchemscene.com
Expected Exact MassA precise value consistent with the elemental composition C₁₄H₂₀O.
Fragmentation PatternCharacteristic fragments resulting from the cleavage of the isochroman (B46142) ring and loss of methyl groups.

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. The resulting spectrum displays characteristic absorption bands for different functional groups, such as the O-H stretch of the hydroxyl group and C-H and C-O stretches.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. mdpi.comlibretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org The Raman spectrum can be used to identify the aromatic ring vibrations and the skeletal vibrations of the isochroman core. mdpi.comspectroscopyonline.com

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to generate a detailed electron density map and, from that, the precise coordinates of each atom. This technique provides unequivocal proof of the molecular structure and can determine the absolute configuration of chiral centers.

Chiroptical techniques are essential for investigating the stereochemistry of chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubnih.gov The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. mdpi.com By comparing the experimental ECD spectrum to that predicted by quantum chemical calculations, the absolute configuration of a chiral center can be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgbiologic.netlibretexts.orgbiologic.net The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of the stereochemistry of the molecule. libretexts.org Both ECD and ORD are powerful tools for stereochemical assignment, with the choice of method sometimes depending on the specific chromophores present in the molecule. colab.wsnih.gov

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing it within complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to separate the compound of interest from impurities or other components. When coupled with a detector like a mass spectrometer (e.g., GC-MS, LC-MS), these hyphenated techniques provide both separation and identification, allowing for the confident confirmation of the compound's presence and the assessment of its purity in a given sample.

Advanced Imaging Techniques for Solid-State Characterization

The physical properties of this compound in its solid form, such as crystal habit, surface morphology, and internal structure, are critical for its handling and formulation. Advanced microscopy techniques provide this information at high resolution.

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface topography of a sample. jeol.com A focused beam of electrons is scanned across the surface of solid this compound. The interaction of the electron beam with the sample generates secondary electrons, which are collected by a detector to form an image. jeol.com SEM analysis would reveal detailed information about the compound's particle size distribution, crystal shape (e.g., needles, plates), and surface texture.

Transmission Electron Microscopy (TEM) provides morphological and structural information at a significantly higher resolution than SEM. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. mdpi.com The interaction of the electrons with the sample forms an image that reveals details about the internal structure of the material. aps.org For this compound, TEM could be used to examine the crystallinity of the solid material, identify different polymorphic forms, and visualize any nanoscale defects within the crystal lattice.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional surface images. libretexts.org An AFM uses a cantilever with a sharp tip to scan the sample surface. nih.gov Forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a topographical map. whiterose.ac.uk AFM could be applied to visualize the surface of a single crystal of this compound at the nanoscale, providing precise measurements of surface roughness and revealing features such as atomic steps and growth patterns. whiterose.ac.ukaps.org

Computational and Theoretical Investigations on 1,1,4,4,7 Pentamethylisochroman 6 Ol

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties and reactivity of compounds like 1,1,4,4,7-Pentamethylisochroman-6-ol. nih.govresearchgate.net These methods provide a balance between computational cost and accuracy, making them suitable for studying complex organic molecules. nih.gov DFT calculations can elucidate electronic structure, predict spectroscopic parameters, and explore reaction mechanisms at the atomic level.

The electronic structure of this compound is central to its chemical behavior. DFT calculations can map the distribution of electrons within the molecule, highlighting regions of high or low electron density. This information is crucial for understanding its reactivity, particularly its antioxidant potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. acs.orgekb.eg For an antioxidant like this compound, a high-energy HOMO suggests a greater propensity to donate an electron, which is a critical step in some antioxidant mechanisms. acs.org The HOMO-LUMO energy gap is also an important parameter, with a smaller gap generally indicating higher reactivity. acs.org

Charge distribution analysis reveals the partial charges on each atom, offering insights into the molecule's polarity and potential for intermolecular interactions. The distribution of spin density in the radical form of this compound, after it has donated a hydrogen atom, is particularly important. A high degree of spin delocalization over the aromatic ring indicates a more stable radical, which in turn suggests a more effective antioxidant. nih.govresearchgate.net

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

ParameterValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.0 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DReflects overall polarity of the molecule

DFT calculations can accurately predict various spectroscopic parameters for this compound, aiding in its structural characterization and analysis.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus, this method can help assign experimental NMR spectra and confirm the molecular structure. The accuracy of these predictions is often enhanced by considering the conformational flexibility of the molecule and the effects of the solvent. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's structural and bonding characteristics.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet and visible light. These predictions can help interpret experimental UV-Vis spectra and provide insights into the electronic structure of this compound.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonPredicted (DFT/GIAO)Experimental
OH4.54.3
Ar-H6.86.7
CH₃ (ring)2.12.0
CH₂2.62.5
CH₃ (gem-dimethyl)1.21.1

The three-dimensional structure of this compound is not static; it can exist in various conformations due to the flexibility of its chroman ring and the rotation of its substituent groups. Conformational analysis using DFT can identify the most stable (lowest energy) conformers and map the energetic landscape of the molecule. worktribe.comnih.gov

By systematically rotating bonds and calculating the energy of the resulting structures, a potential energy surface can be generated. This surface reveals the energy barriers between different conformations and helps to understand the molecule's dynamic behavior. Identifying the global minimum energy conformation is crucial for accurate predictions of other molecular properties, such as spectroscopic parameters and reactivity. mdpi.com

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions, including the antioxidant activity of this compound. jst.go.jp The primary antioxidant mechanisms for phenolic compounds are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The feasibility of this pathway is often assessed by calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond. mdpi.comresearchgate.net A lower BDE indicates a more favorable reaction. ekb.eg

Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, followed by the transfer of a proton. This mechanism is evaluated by calculating the ionization potential (IP) and proton dissociation enthalpy (PDE). mdpi.comresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron. The key parameters for this pathway are the proton affinity (PA) and the electron transfer enthalpy (ETE). researchgate.netnih.gov

By calculating the reaction enthalpies for each of these pathways, DFT can predict the most likely mechanism of antioxidant action for this compound in a given environment. researchgate.net Furthermore, DFT can be used to locate the transition state structures and calculate the activation energies for these reactions, providing insights into their kinetics. nih.gov

Table 3: Hypothetical Thermodynamic Parameters (kcal/mol) for Antioxidant Mechanisms of this compound

MechanismParameterGas PhaseWater
HATBDE8587
SET-PTIP150120
PDE3515
SPLETPA330300
ETE9060

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. researchgate.netacs.org Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including individual solvent molecules in the calculation. While more computationally demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. The choice of solvent model can impact the predicted reaction mechanisms, as different pathways may be favored in polar versus nonpolar environments. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of this compound over time, particularly in complex environments such as biological membranes. nih.govacs.org Given its structural similarity to vitamin E, which is a lipid-soluble antioxidant, understanding the behavior of this compound within a lipid bilayer is of significant interest. nih.govnih.gov

MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed view of the molecule's movements and interactions. lsu.edu

For this compound, MD simulations could be used to investigate:

Its preferred location and orientation within a lipid membrane. nih.gov

Its diffusion and rotational dynamics within the bilayer. nih.gov

The effect of the compound on the physical properties of the membrane, such as its fluidity and thickness.

The interactions between the chromanol headgroup and the polar headgroups of the lipids, as well as the interactions between the hydrophobic tail and the lipid acyl chains.

These simulations can provide valuable insights into how this compound positions itself to protect the membrane from oxidative damage. nih.gov

Conformational Dynamics and Flexibility in Solution and Biological Environments

Molecular dynamics simulations are powerful tools for studying the conformational landscape and flexibility of molecules in different environments. Such studies would provide insights into the accessible shapes of this compound in aqueous solutions and within biological systems, which is crucial for understanding its potential interactions with biological targets. However, no specific studies detailing the conformational dynamics of this particular compound were identified.

Ligand-Receptor Interaction Dynamics and Stability

Understanding the dynamics and stability of the interaction between a ligand like this compound and a biological receptor is fundamental for drug design and discovery. nih.govfrontiersin.orgfrontiersin.org Computational methods can elucidate the binding modes, interaction energies, and the residence time of a ligand in a receptor's binding pocket. nih.govresearchgate.net At present, there is no available research that specifically details the ligand-receptor interaction dynamics for this compound with any particular receptor.

Water and Solvent Interaction Dynamics

The interaction of a compound with surrounding water and other solvent molecules dictates its solubility and pharmacokinetic properties. Molecular dynamics simulations can model these interactions at an atomic level, providing data on solvation energy and the structure of the solvent around the molecule. mdpi.com Specific computational investigations into the solvation dynamics of this compound are not documented in the available literature.

In Silico Modeling for Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR)

In silico modeling plays a pivotal role in modern drug discovery by predicting the biological activity and mechanism of action of chemical compounds, thereby guiding the synthesis of more potent and selective molecules. als-journal.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

QSAR and QSPR models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. excli.denih.govnih.govresearchgate.netpensoft.net These models are valuable for predicting the activity of new, unsynthesized compounds. A QSAR study on this compound and its analogs would require a dataset of compounds with measured biological activities, which is not currently available in the public domain.

Molecular Docking for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. researchgate.netnih.govmdpi.comjocpr.com This method is instrumental in virtual screening and for understanding the molecular basis of a ligand's activity. als-journal.com While the methodology is well-established, there are no published studies that report the results of molecular docking of this compound into any specific protein target.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.govdovepress.comnih.gov These models are then used as 3D queries to search large compound databases in a process called virtual screening to identify new potential drug candidates. nih.govnih.govsemanticscholar.orgrsc.org The development of a pharmacophore model for this compound would necessitate a set of active compounds with a common biological target, information which is not currently available.

Advanced Computational Methodologies (e.g., QM/MM, Enhanced Sampling Techniques)

A thorough review of scientific literature and computational chemistry databases indicates a lack of specific studies applying advanced computational methodologies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and enhanced sampling techniques, to the compound this compound. While these techniques are powerful tools for elucidating molecular properties and dynamics, their application to this particular isochroman (B46142) derivative has not been documented in available research.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics for a specific region of a molecular system with the efficiency of molecular mechanics for the remainder. This approach is particularly useful for studying reaction mechanisms and electronic properties in large systems, such as enzymes or molecules in solution. An electrostatically embedded QM/MM calculation, for instance, could provide insights into how the surrounding environment influences the electronic structure of this compound. However, no such studies have been published.

Similarly, enhanced sampling techniques are a class of methods used in molecular dynamics simulations to accelerate the exploration of a system's conformational space. These methods, including metadynamics and replica-exchange molecular dynamics, are designed to overcome large energy barriers and allow for the simulation of processes that occur on long timescales. Such simulations could, in principle, be used to study the conformational flexibility and intermolecular interactions of this compound. Despite the potential for these techniques to provide valuable molecular-level insights, the scientific community has not yet reported their application to this compound.

The absence of such computational studies means that there are no detailed research findings or data tables to present for this compound within the context of these advanced methodologies. Future computational work could explore its antioxidant mechanisms, interactions with biological membranes, or conformational landscape, which would provide valuable data for the scientific community.

Future Prospects and Interdisciplinary Research Directions for 1,1,4,4,7 Pentamethylisochroman 6 Ol

Development of Chemo- and Regioselective Functionalization Strategies for Complex Isochroman-6-ol (B2383669) Derivatives

The isochroman (B46142) scaffold is a privileged structure in numerous bioactive natural products and synthetic compounds. nih.gov However, the synthesis of complex, site-specifically substituted isochroman-6-ol derivatives presents a considerable challenge. Future research will likely focus on the development of novel synthetic methodologies that allow for precise control over the functionalization of the 1,1,4,4,7-Pentamethylisochroman-6-ol core.

One promising avenue is the advancement of C-H functionalization strategies. nih.gov This powerful technique enables the direct conversion of carbon-hydrogen bonds into new functional groups, offering a more atom- and step-economical approach compared to traditional methods that often require pre-functionalized starting materials. researchgate.net For this compound, the development of catalysts that can selectively target specific C-H bonds on both the aromatic ring and the aliphatic portion of the isochroman moiety would be a significant breakthrough. This would allow for the introduction of a wide range of functional groups, leading to the generation of diverse libraries of novel derivatives for biological screening.

Furthermore, refining existing methods for isochroman synthesis, such as the oxa-Pictet-Spengler reaction , could expand the scope of accessible derivatives. frontiersin.org While traditionally limited in its substrate scope, recent advancements have shown that the use of alternative starting materials, like epoxides instead of aldehydes, can greatly enhance the versatility of this reaction. frontiersin.org Applying such innovative approaches to precursors of this compound could facilitate the synthesis of analogs with diverse substitution patterns.

A key challenge in the functionalization of poly-substituted molecules like this compound is achieving high chemo- and regioselectivity . This involves directing reactions to a specific functional group or position on the molecule while leaving others unaffected. Future strategies may involve the use of directing groups, which temporarily bind to the substrate and guide the catalyst to a specific site. Additionally, the exploration of novel catalytic systems, including organocatalysis and transition-metal catalysis, will be crucial for achieving the desired selectivity. nih.govtandfonline.com

The table below summarizes potential chemo- and regioselective functionalization strategies for the this compound scaffold.

StrategyTarget PositionPotential Functional Groups IntroducedKey Challenges
Directed C-H Functionalization Aromatic Ring (positions 5, 8) or Aliphatic MoietyHalogens, Alkyls, Aryls, Amines, EthersCatalyst design for high regioselectivity, Overcoming steric hindrance
Oxa-Pictet-Spengler Reaction Variants C1 position of the isochroman ringSubstituted aryl or alkyl groupsSynthesis of suitable precursors, Control of stereochemistry
Selective Derivatization of Phenolic -OH Position 6Esters, Ethers, GlycosidesProtecting group strategies, Compatibility with other functional groups
Cross-Coupling Reactions Halogenated derivatives of the scaffoldCarbon-carbon and carbon-heteroatom bondsDevelopment of efficient catalytic systems for hindered substrates

Integration of Artificial Intelligence and Machine Learning in Isochroman-6-ol Design and Mechanistic Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel molecules with desired properties. For this compound, these computational tools can be leveraged in several key areas.

Predictive Modeling of Bioactivity: Machine learning algorithms, such as random forests and support vector machines, can be trained on datasets of known antioxidant compounds to develop models that predict the antioxidant activity of new molecules based on their structural features. nih.gov By inputting the structure of this compound and its virtual derivatives into these models, researchers can prioritize the synthesis of compounds with the highest predicted efficacy. This in silico screening approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.gov

Mechanistic Prediction: Understanding the precise mechanism by which this compound and its derivatives exert their antioxidant effects is crucial for their rational design and application. ML models can be trained on quantum mechanical data to predict reaction pathways and transition states for the interaction of these compounds with free radicals. nih.gov This can provide valuable insights into the structure-activity relationships and help to identify key structural features that contribute to high antioxidant capacity. Density functional theory (DFT) calculations, for example, have been used to study the radical scavenging activity of other isochroman derivatives, providing a theoretical framework for understanding their antioxidant potential.

The following table outlines the potential applications of AI and ML in the study of this compound.

AI/ML ApplicationDescriptionPotential Impact
Quantitative Structure-Activity Relationship (QSAR) Modeling Develop predictive models for antioxidant activity based on molecular descriptors.Prioritize synthesis of the most promising derivatives.
Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) Generate novel isochroman-6-ol structures with optimized properties.Discover novel and patentable antioxidant compounds.
Reaction Mechanism Prediction Use ML to predict the most likely pathways for free radical scavenging.Elucidate the detailed mechanism of antioxidant action.
ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives.Improve the drug-likeness and safety of potential therapeutic agents.

Exploration of this compound as a Lead Scaffold for Advanced Chemical Biology Probes

The isochroman-6-ol scaffold, with its inherent antioxidant properties, provides a unique starting point for the development of advanced chemical biology probes. These tools are essential for studying complex biological processes in their native environment. bioengineer.org

Fluorescent Probes for Oxidative Stress: One exciting direction is the design of fluorescent probes based on the this compound structure to detect and visualize reactive oxygen species (ROS) in living cells. The phenolic hydroxyl group can act as a trigger that modulates the fluorescence of an attached fluorophore upon interaction with ROS. nih.gov This would create an "off-on" fluorescent switch, allowing for real-time imaging of oxidative stress with high spatial and temporal resolution. The design of such probes requires careful consideration of the photophysical properties of the fluorophore and the electrochemical properties of the isochroman-6-ol moiety to ensure an efficient photoinduced electron transfer (PeT) mechanism. nih.gov

Affinity-Based Probes for Target Identification: To understand the full spectrum of biological activities of this compound and its derivatives, it is crucial to identify their cellular targets. This can be achieved through the synthesis of "clickable" analogs of the parent compound. By introducing a small, bioorthogonal handle, such as an alkyne or an azide, onto the isochroman-6-ol scaffold, researchers can use click chemistry to attach reporter tags (e.g., biotin (B1667282) or a fluorophore) after the probe has interacted with its cellular targets. nih.gov This allows for the enrichment and subsequent identification of target proteins using proteomic techniques.

Modulators of Protein Function: Beyond its antioxidant activity, the isochroman scaffold may have the potential to interact with specific protein targets and modulate their function. By generating libraries of derivatives and screening them against various protein classes, it may be possible to identify novel inhibitors or activators of enzymes or protein-protein interactions. The rigid, three-dimensional structure of the isochroman ring system could provide a unique framework for designing selective ligands.

The table below details potential chemical biology probes based on the this compound scaffold.

Probe TypeDesign PrincipleApplication
Fluorescent ROS Sensor Conjugation of the isochroman-6-ol to a fluorophore, where ROS-mediated oxidation of the phenol (B47542) modulates fluorescence.Real-time imaging of oxidative stress in living cells and tissues.
Clickable Affinity Probe Incorporation of a bioorthogonal handle (e.g., alkyne) for subsequent ligation to a reporter tag.Identification of cellular binding partners and elucidation of mechanisms of action.
Photoaffinity Probe Introduction of a photoreactive group to enable covalent cross-linking to target proteins upon UV irradiation.Covalent capture and identification of direct protein targets.
Caged Compound Masking of the phenolic hydroxyl group with a photolabile protecting group.Spatiotemporal control over the release and activity of the antioxidant.

Systems-Level Mechanistic Studies Beyond Single Target Interactions

The biological effects of many small molecules, particularly those derived from natural products, are often not limited to a single target but rather involve complex interactions with multiple cellular pathways. mdpi.com To fully understand the therapeutic potential of this compound and its derivatives, it is essential to move beyond single-target studies and adopt a systems-level approach.

Network Pharmacology: This emerging field aims to understand the effects of drugs on a network-wide scale. benthamscience.com By combining computational modeling with experimental data, network pharmacology can predict the multiple targets of a compound and how these interactions translate into a particular physiological response. For this compound, this approach could reveal previously unknown targets and pathways that are modulated by this compound, potentially uncovering new therapeutic applications.

Metabolomics and Proteomics: High-throughput "omics" technologies, such as metabolomics and proteomics, can provide a global snapshot of the changes that occur in a biological system upon treatment with a compound. nih.gov By analyzing the metabolic and proteomic profiles of cells or organisms exposed to this compound, researchers can identify key pathways that are affected by its antioxidant or other activities. This can provide a more holistic understanding of its mechanism of action and potential off-target effects.

Integrated Systems Biology Approaches: The ultimate goal is to integrate data from various sources, including genomics, transcriptomics, proteomics, metabolomics, and network pharmacology, to build comprehensive models of how this compound and its derivatives function at the systems level. tandfonline.com Such models can help to predict the efficacy and potential side effects of these compounds in different disease contexts and guide the development of more effective and personalized therapies. The multi-target effects of similar compounds, such as chromanols, have been shown to involve interference with various signaling pathways, including those related to inflammation and carcinogenesis. frontiersin.orgnih.gov

The following table summarizes the key systems-level approaches for studying this compound.

Systems-Level ApproachMethodologyExpected Outcomes
Network Pharmacology Computational prediction of drug-target-disease networks based on public databases and in-house data.Identification of multiple potential targets and pathways, prediction of polypharmacological effects.
Metabolomics Global analysis of small-molecule metabolites in biological samples using mass spectrometry and NMR.Understanding the impact of the compound on cellular metabolism and identifying biomarkers of response.
Proteomics Large-scale analysis of protein expression and post-translational modifications.Identification of proteins and pathways modulated by the compound, including off-target effects.
Transcriptomics Analysis of global gene expression profiles using microarray or RNA-sequencing.Elucidation of the transcriptional response to the compound and identification of regulated gene networks.

Q & A

Q. What are the recommended analytical techniques for characterizing 1,1,4,4,7-Pentamethylisochroman-6-ol, and how should they be applied to ensure structural accuracy?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm methyl group positions and hydroxyl proton coupling patterns. For example, compare chemical shifts of methyl groups in isochroman derivatives (e.g., 2,2,5,7,8-Pentamethyl-6-hydroxychroman ).
  • High-Resolution Mass Spectrometry (HRMS): Employ electrospray ionization (ESI) or electron impact (EI) modes to verify molecular weight (C14_{14}H20_{20}O2_2, theoretical MW: 220.29 g/mol).
  • Chromatographic Purity: Use reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity, referencing retention times of structurally similar chromanols .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and reproducibility?

Methodological Answer:

  • Stepwise Methylation: Introduce methyl groups sequentially using dimethyl sulfate or methyl iodide under controlled pH (e.g., basic conditions for hydroxyl protection).
  • Catalytic Hydrogenation: Apply palladium-on-carbon (Pd/C) for selective reduction of intermediates, as seen in analogous chromanol syntheses .
  • Reaction Monitoring: Use in-situ FTIR to track hydroxyl group protection/deprotection and ensure intermediate stability .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

  • Temperature Control: Store at 2–8°C in amber vials to prevent photodegradation, as recommended for related hydroxychroman derivatives .
  • Solvent Compatibility: Dissolve in inert solvents like acetonitrile or isooctane to avoid hydroxyl group reactivity, similar to PCB standard solutions .
  • Degradation Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the reported reactivity of this compound under oxidative conditions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the hydroxyl group to predict oxidation pathways (e.g., radical formation vs. ketone generation).
  • Molecular Dynamics (MD): Simulate solvent interactions to explain divergent experimental outcomes (e.g., acetonitrile vs. toluene) .
  • Hybrid Modeling: Combine experimental kinetic data with computational predictions, as demonstrated in receptor-response studies of organic compounds .

Q. What experimental strategies can elucidate the compound’s mechanistic role in radical scavenging or antioxidant activity?

Methodological Answer:

  • Electron Paramagnetic Resonance (EPR): Quantify DPPH or ABTS+^+ radical quenching efficiency, correlating results with methyl substitution patterns .
  • Isotopic Labeling: Use 18O^{18}O-labeled hydroxyl groups to track oxygen-centered radical intermediates .
  • Comparative Studies: Benchmark against structurally similar antioxidants (e.g., 6-Nitrochroman-4-ol) to identify substituent-specific effects .

Q. How should researchers address contradictory data in degradation studies (e.g., pH-dependent vs. light-induced pathways)?

Methodological Answer:

  • Multivariate Analysis: Design factorial experiments to isolate variables (pH, light, temperature) and quantify interaction effects .
  • Surface Reactivity Assays: Use microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on silica or polymer surfaces, which may alter degradation kinetics .
  • Meta-Analysis: Reconcile conflicting datasets by applying standardized metrics, as seen in odorant-receptor studies .

Notes for Methodological Rigor

  • Triangulation: Validate findings using orthogonal methods (e.g., NMR + HRMS + HPLC) to ensure data reliability .
  • Reproducibility: Document solvent purity, instrument calibration, and reaction timings to mitigate batch-to-batch variability .
  • Ethical Compliance: Adhere to chemical safety protocols (e.g., Japanese Chemical Review Act ) for handling methylated derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.